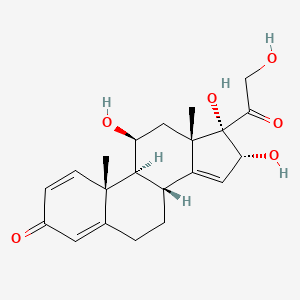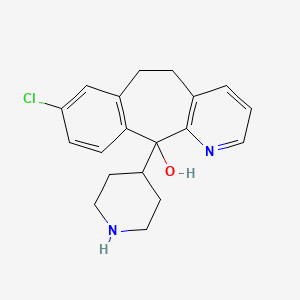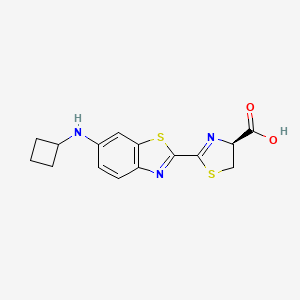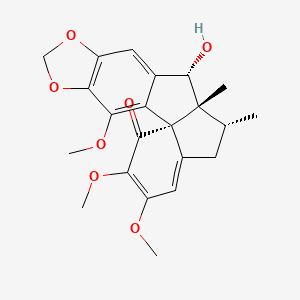
Heteroclitin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heteroclitin G is a lignan compound found in the stems of Kadsura interior, a plant used in traditional Chinese medicine. It is known for its potential bioactive properties, particularly in tonifying and invigorating the blood . The molecular formula of this compound is C22H24O7, and it has a molecular weight of 400.422 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Heteroclitin G involves the extraction from the stems of Kadsura interior. The process typically includes the following steps:
Extraction: The stems are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from the plant material.
Chemical Reactions Analysis
Types of Reactions: Heteroclitin G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Heteroclitin G has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignans and their derivatives.
Biology: Investigated for its potential bioactive properties, including anti-inflammatory and antioxidant effects.
Medicine: Studied for its potential therapeutic effects in treating blood deficiencies and other related conditions.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
The mechanism of action of Heteroclitin G involves its interaction with various molecular targets and pathways. It has been shown to:
Increase Hematocrit Levels: Enhances the production of red blood cells, hemoglobin, and hematocrit levels in blood deficiency models.
Modulate Cytokine Levels: Increases the serum levels of interleukin 3, granulocyte-macrophage colony-stimulating factor, and macrophage-stimulating factor.
Comparison with Similar Compounds
Heteroclitin G is compared with other lignan compounds such as:
- Heteroclitin D
- Interiorin C
- Angeloylgomisin R
- Kadsurin
- Heteroclitin E
Uniqueness: this compound is unique due to its specific bioactive properties and its ability to significantly increase hematocrit levels compared to its similar compounds .
Properties
Molecular Formula |
C22H24O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one |
InChI |
InChI=1S/C22H24O7/c1-10-6-11-7-13(25-3)17(26-4)20(24)22(11)15-12(19(23)21(10,22)2)8-14-16(18(15)27-5)29-9-28-14/h7-8,10,19,23H,6,9H2,1-5H3/t10-,19+,21+,22+/m1/s1 |
InChI Key |
ZIWBGKHKHFLTJE-FDTHIAJZSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@]23[C@@]1([C@H](C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=O)C23C1(C(C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


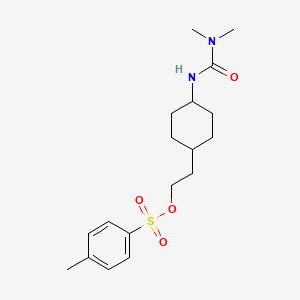

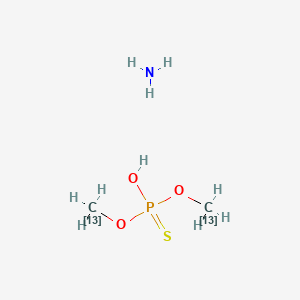
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
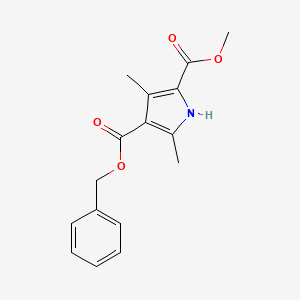
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
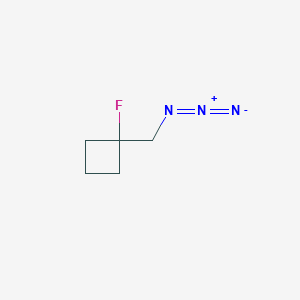
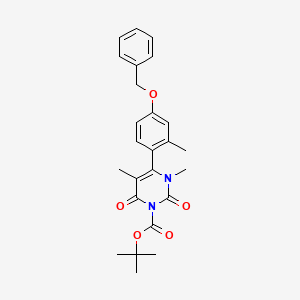
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
